

Lomofungin: A Non-Selective RNA Polymerase Inhibitor with Broad Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **LOMOFUNGIN**

Cat. No.: **B1218622**

[Get Quote](#)

For Immediate Release

Lomofungin, a phenazine antibiotic derived from *Streptomyces lomondensis*, demonstrates potent inhibitory activity against DNA-dependent RNA polymerases across both prokaryotic and eukaryotic organisms. While its broad-spectrum inhibition makes it a valuable tool for biochemical research, evidence suggests it lacks the selectivity to be classified as a selective RNA polymerase inhibitor. This guide provides a comprehensive comparison of **Lomofungin** with other well-characterized RNA polymerase inhibitors, supported by available experimental data and detailed methodologies.

Mechanism of Action: Direct Interaction and Cation Chelation

Lomofungin exerts its inhibitory effect through a direct interaction with the RNA polymerase enzyme, rather than the DNA template.^{[1][2]} This interaction effectively halts the elongation of the nascent RNA chain.^[1] Furthermore, some studies suggest that **Lomofungin**'s ability to chelate divalent cations, such as Mn^{2+} and Mg^{2+} , which are essential for RNA polymerase activity, may contribute to its inhibitory mechanism.

Comparative Analysis of Inhibitory Activity

While precise IC₅₀ values for **Lomofungin** against different RNA polymerases are not consistently reported in the literature, qualitative and semi-quantitative data indicate its broad

activity.

Table 1: Comparative Inhibition of RNA Polymerases

Inhibitor	Target Organism(s)	Target RNA Polymerase(s)	Typical Inhibitory Concentration	Selectivity
Lomofungin	Bacteria, Fungi, Yeasts	Prokaryotic RNAP, Eukaryotic RNAP I, II, & III	4-40 µg/mL (in vivo/in situ) ^[3]	Non-selective
Rifampicin	Bacteria	Prokaryotic RNAP	IC50 > 100 µg/mL for resistant strains ^[4]	Prokaryote-selective
α-Amanitin	Eukaryotes	Eukaryotic RNAP II > RNAP III	RNAP II: 50% inhibition at 1.0 µg/mL (yeast) ^[5]	Eukaryote-selective (discriminates between Pol I, II, and III)

Note: The inhibitory concentrations for **Lomofungin** are based on in vivo or in situ studies and may not directly correlate with in vitro IC50 values.

Observations from studies on *Saccharomyces cerevisiae* suggest a degree of differential sensitivity among the eukaryotic RNA polymerases to **Lomofungin**. The biosynthesis of ribosomal precursor RNAs (transcribed by RNA Polymerase I) and messenger RNAs (transcribed by RNA Polymerase II) is severely inhibited by **Lomofungin**. In contrast, the formation of small-molecular-weight RNAs like 4S (tRNA) and 5S rRNA (transcribed by RNA Polymerase III) is only slightly affected.^{[3][6]} This suggests that while **Lomofungin** is not strictly selective, it may have a more pronounced effect on the polymerases responsible for transcribing larger RNA molecules.

Head-to-Head: Lomofungin vs. Standard Inhibitors

Lomofungin vs. Rifampicin: Rifampicin is a well-established inhibitor of bacterial RNA polymerase and is a frontline antibiotic for treating tuberculosis.^[7] Its mechanism involves binding to the β -subunit of the bacterial RNA polymerase, thereby blocking the path of the elongating RNA transcript.^[8] Unlike **Lomofungin**, Rifampicin is highly selective for prokaryotic RNA polymerase and does not significantly inhibit eukaryotic RNA polymerases.^[9]

Lomofungin vs. α -Amanitin: α -Amanitin is a highly specific inhibitor of eukaryotic RNA Polymerase II and, to a lesser extent, RNA Polymerase III, while RNA Polymerase I is largely insensitive.^{[10][11]} This selectivity makes it an invaluable tool for distinguishing the activity of the different eukaryotic polymerases.^[10] In contrast, **Lomofungin** inhibits all three eukaryotic RNA polymerases, albeit with potentially varying potencies.^{[2][6]}

Experimental Protocols

Purification of RNA Polymerases

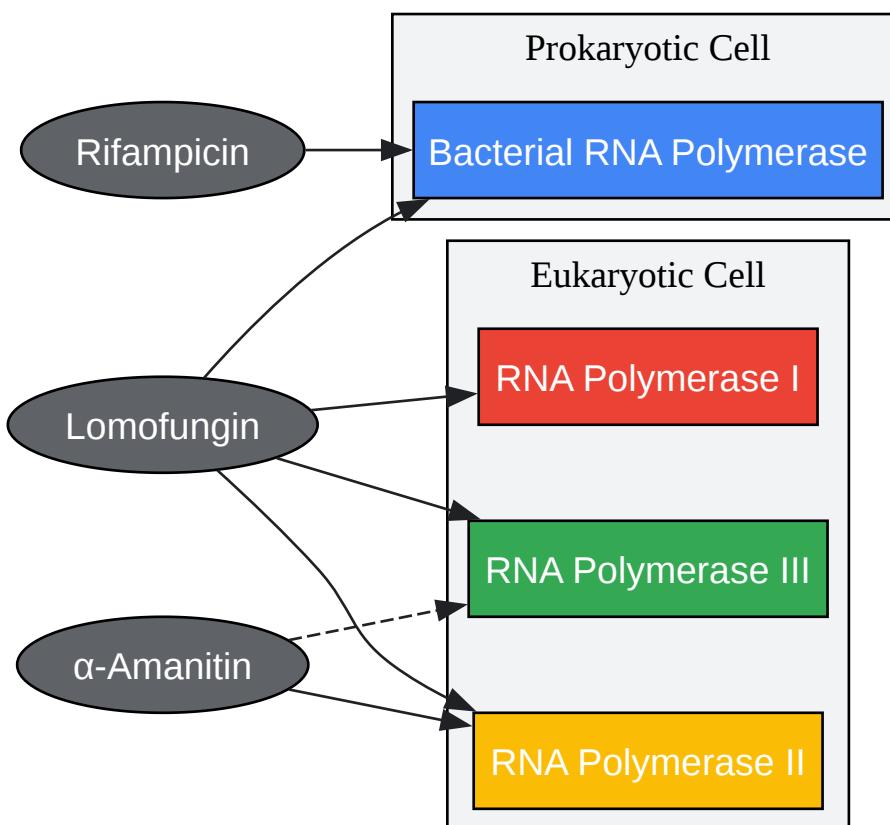
1. Purification of E. coli RNA Polymerase:

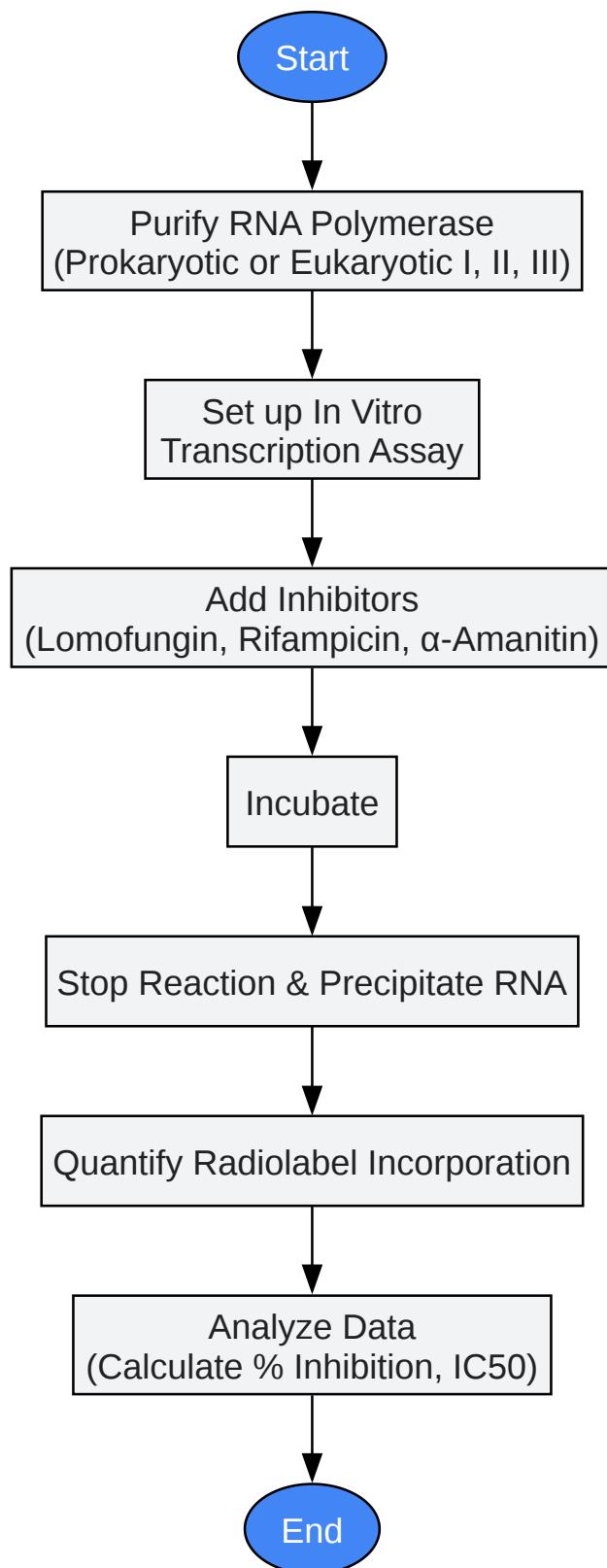
- Principle: This protocol utilizes affinity chromatography to purify recombinant E. coli RNA polymerase.^[12]
- Procedure:
 - Express the E. coli RNA polymerase core enzyme subunits (α , β , β' , ω) from a suitable expression vector in E. coli. A tag (e.g., His-tag) is typically fused to one of the subunits for purification.
 - Lyse the cells and clarify the lysate by centrifugation.
 - Apply the clarified lysate to a nickel-NTA affinity column.
 - Wash the column extensively to remove non-specifically bound proteins.
 - Elute the RNA polymerase using an imidazole gradient.
 - Further purify the enzyme by ion-exchange and size-exclusion chromatography to achieve high purity.

2. Simultaneous Purification of *Saccharomyces cerevisiae* RNA Polymerases I, II, and III:

- Principle: This method allows for the concurrent purification of all three nuclear RNA polymerases from yeast cells.[\[13\]](#)
- Procedure:
 - Grow a large culture of *S. cerevisiae*.
 - Harvest the cells and prepare a whole-cell extract.
 - Subject the extract to phosphocellulose chromatography.
 - Apply the phosphocellulose eluate to a DEAE-cellulose column. The three polymerases will elute at different salt concentrations.
 - Further purify each polymerase species using subsequent chromatography steps, such as heparin-Sepharose and DEAE-Sephadex chromatography.

In Vitro Transcription Inhibition Assay


This assay measures the incorporation of a radiolabeled nucleotide into newly synthesized RNA in the presence and absence of an inhibitor.


- Principle: The activity of RNA polymerase is quantified by measuring the amount of [α -³²P]UTP incorporated into trichloroacetic acid (TCA)-precipitable RNA.
- Procedure:
 - Reaction Setup:
 - Prepare a reaction mixture containing transcription buffer (e.g., 40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 10 mM DTT, 50 mM KCl), a DNA template (e.g., calf thymus DNA or a specific promoter-containing plasmid), ATP, GTP, CTP, and [α -³²P]UTP.
 - Add the purified RNA polymerase (either *E. coli* or one of the eukaryotic polymerases).

- For the experimental samples, add varying concentrations of **Lomofungin** (or the comparative inhibitor). Include a control with no inhibitor.
- Incubation: Incubate the reactions at the optimal temperature for the specific polymerase (e.g., 37°C for *E. coli* RNAP, 30°C for yeast RNAPs) for a defined period (e.g., 10-30 minutes).
- Termination and Precipitation:
 - Stop the reaction by adding a stop solution (e.g., containing EDTA and carrier RNA).
 - Precipitate the newly synthesized RNA by adding cold trichloroacetic acid (TCA).
- Quantification:
 - Collect the precipitate on a glass fiber filter.
 - Wash the filter to remove unincorporated nucleotides.
 - Measure the radioactivity on the filter using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor relative to the no-inhibitor control. Determine the IC50 value if possible.

Visualizing the Inhibition Landscape

The following diagrams illustrate the targets of **Lomofungin** and its comparative inhibitors, as well as a generalized workflow for assessing RNA polymerase inhibition.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lomofungin, an inhibitor of deoxyribonucleic acid-dependent ribonucleic acid polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lomofungin, an Inhibitor of Deoxyribonucleic Acid-Dependent Ribonucleic Acid Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lomofungin, an Inhibitor of Ribonucleic Acid Synthesis in Yeast Protoplasts: Its Effect on Enzyme Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Resistance of Escherichia coli RNA Polymerases Conferring Rifampin Resistance to Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transcription in yeast: alpha-amanitin sensitivity and other properties which distinguish between RNA polymerases I and III - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lomofungine as an inhibitor of nucleic acid synthesis in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural mechanism for rifampicin inhibition of bacterial rna polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of RNA Polymerase by Rifampicin and Rifamycin-Like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. letstalkacademy.com [letstalkacademy.com]
- 11. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Purification of bacterial RNA polymerase: tools and protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation of ribonucleic acid polymerases I, II, and III from *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Lomofungin: A Non-Selective RNA Polymerase Inhibitor with Broad Activity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1218622#is-lomofungin-a-selective-rna-polymerase-inhibitor>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com